molecular formula C13H13NO3S B2887377 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid CAS No. 923751-15-9

2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid

Cat. No.: B2887377
CAS No.: 923751-15-9
M. Wt: 263.31
InChI Key: SKAYIWHWABIVKT-UHFFFAOYSA-N
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Description

The compound “2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid” belongs to a class of aryl-substituted thiazole acetic acid derivatives. These molecules are characterized by a 1,3-thiazole ring substituted at the 2-position with an aromatic group and at the 4-position with an acetic acid moiety. These compounds are of interest in medicinal chemistry due to the thiazole core’s prevalence in bioactive molecules, particularly in antibiotics and anti-inflammatory agents .

Properties

IUPAC Name

2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-17-11-6-4-3-5-10(11)13-14-9(8-18-13)7-12(15)16/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAYIWHWABIVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923751-15-9
Record name 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazole rings .

Scientific Research Applications

Chemistry: In chemistry, 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its thiazole ring is a common motif in many biologically active compounds, making it a valuable scaffold for designing new pharmaceuticals .

Medicine: In medicine, derivatives of this compound are being explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiazole ring enhances its ability to interact with various biological targets, making it a promising candidate for therapeutic development .

Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of 2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, the compound may inhibit enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., benzylthio) may sterically hinder interactions with biological targets .
  • Polar groups (e.g., -OH, -SO₂NH-) enhance hydrogen bonding, influencing crystal packing and bioavailability .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Calculated) Hazard Profile Reference
2-[2-(2-Fluorophenyl)...]acetic acid Not reported Moderate in DMSO ~2.1 No data
Fenclozic acid Not reported High in acetonitrile ~2.8 Studied in animal models; low acute toxicity
[2-(4-Hydroxyphenyl)...]acetic acid Not reported High in aqueous buffers ~1.5 Harmful if swallowed
[2-(Benzylthio)...]acetic acid Not reported Low in water ~3.2 Discontinued due to stability issues

Key Trends :

  • Chlorine and fluorine substituents increase LogP, suggesting higher membrane permeability .
  • Hydroxyl groups reduce LogP, improving aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

2-[2-(2-ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, focusing on its pharmacological properties and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C13H13NO3S. Its structure features a thiazole ring connected to an ethoxyphenyl group and an acetic acid moiety. This unique configuration may contribute to its biological activities.

Structural Formula

Molecular Structure CCOC1=CC=CC=C1C2=NC(=CS2)CC(=O)O\text{Molecular Structure }CCOC1=CC=CC=C1C2=NC(=CS2)CC(=O)O

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the thiazole moiety with an ethoxyphenyl group. The synthetic protocols often utilize reagents such as Lawesson's reagent for thionation processes and various halogenated compounds for cyclization.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines. In particular:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
  • IC50 Values : Compounds in this class exhibited IC50 values ranging from 2.43 μM to 14.65 μM against these cell lines, indicating potent cytotoxicity .

The mechanism by which these compounds exert their anticancer effects may involve several pathways:

  • Microtubule Destabilization : Certain derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.
  • Caspase Activation : Studies indicate that these compounds can enhance caspase-3 activity, which is crucial for the apoptotic process .

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives, including those structurally related to this compound. The findings highlighted:

  • Apoptosis Induction : At concentrations as low as 1 μM, morphological changes indicative of apoptosis were observed.
  • Cell Cycle Arrest : Some compounds caused significant alterations in cell cycle progression, further supporting their potential as anticancer agents .

ADMET Profiling

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of these compounds suggests favorable drug-like properties:

  • Oral Bioavailability : Compounds showed compliance with Veber’s rule regarding polar surface area and molecular flexibility.
  • Blood-Brain Barrier Penetration : Some derivatives demonstrated the ability to cross the blood-brain barrier due to appropriate lipophilicity .

Summary of Biological Activities

Biological ActivityObservations
Anticancer ActivityIC50 values between 2.43 μM - 14.65 μM against MDA-MB-231 and HepG2 cell lines
MechanismMicrotubule destabilization and caspase activation leading to apoptosis
ADMET PropertiesFavorable oral bioavailability and potential blood-brain barrier penetration

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